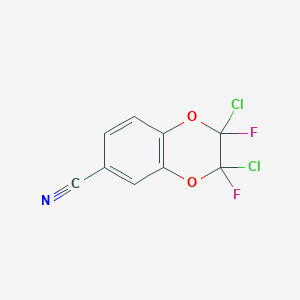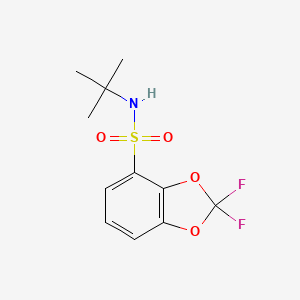
2,5-Dimethyl-(1,1,2,3,3,3-hexafluoropropoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-(1,1,2,3,3,3-hexafluoropropoxy)benzene is an organic compound characterized by the presence of a benzene ring substituted with two methyl groups and a hexafluoropropoxy group. This compound is notable for its unique combination of fluorine atoms, which impart distinct chemical properties, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-(1,1,2,3,3,3-hexafluoropropoxy)benzene typically involves the electrophilic aromatic substitution of a benzene derivative. One common method is the reaction of 2,5-dimethylphenol with hexafluoropropylene oxide under acidic conditions to introduce the hexafluoropropoxy group. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or aluminum chloride to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and precise control of reaction conditions, such as temperature and pressure, are crucial to achieving high yields and purity of the final product.
化学反応の分析
Types of Reactions
2,5-Dimethyl-(1,1,2,3,3,3-hexafluoropropoxy)benzene undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove the hexafluoropropoxy group, yielding simpler benzene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: 2,5-Dimethylbenzoic acid or 2,5-dimethylbenzaldehyde.
Reduction: 2,5-Dimethylbenzene.
Substitution: Various substituted benzene derivatives depending on the reagent used.
科学的研究の応用
2,5-Dimethyl-(1,1,2,3,3,3-hexafluoropropoxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential effects on biological systems due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
作用機序
The mechanism by which 2,5-Dimethyl-(1,1,2,3,3,3-hexafluoropropoxy)benzene exerts its effects is primarily through its interactions with various molecular targets. The hexafluoropropoxy group can enhance the compound’s lipophilicity, allowing it to interact more readily with lipid membranes and proteins. This can lead to alterations in membrane fluidity and protein function, potentially affecting cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
2,5-Dimethylbenzene (m-xylene): Lacks the hexafluoropropoxy group, making it less chemically reactive and less lipophilic.
2,5-Dimethylphenol: Contains a hydroxyl group instead of the hexafluoropropoxy group, leading to different chemical properties and reactivity.
Uniqueness
2,5-Dimethyl-(1,1,2,3,3,3-hexafluoropropoxy)benzene is unique due to the presence of the hexafluoropropoxy group, which imparts distinct chemical and physical properties such as increased stability, lipophilicity, and reactivity compared to its non-fluorinated counterparts.
特性
IUPAC Name |
2-(1,1,2,3,3,3-hexafluoropropoxy)-1,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F6O/c1-6-3-4-7(2)8(5-6)18-11(16,17)9(12)10(13,14)15/h3-5,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORFETZJNMQBCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C(C(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6312285.png)






![6-Fluoro-2-[2'-methyl-4'-(trifluoromethylthio)phenoxy]benzonitrile](/img/structure/B6312320.png)




